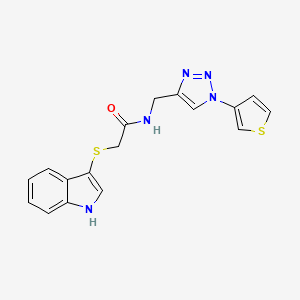![molecular formula C10H11BrN2 B2906243 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine CAS No. 331777-85-6](/img/structure/B2906243.png)
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H11BrN2 and a molecular weight of 239.11 g/mol. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 5-position and three methyl groups at the 2, 3, and 3 positions. It is commonly used as a building block in organic synthesis and pharmaceutical research.
Wirkmechanismus
Target of Action
The primary targets of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine are currently unknown. This compound is a heterocyclic compound that contains a bromine atom and a pyrrolopyridine ring structure . It is commonly used in pharmaceutical research as a building block for the synthesis of potential drug candidates .
Mode of Action
It is known that the compound interacts with its targets via its bromine atom and pyrrolopyridine ring structure . The specific interactions and resulting changes depend on the nature of the target and the context of the biochemical pathway in which it is involved.
Biochemical Pathways
It is known that pyrrolopyrazine derivatives, a related class of compounds, have shown activity on kinase inhibition . The downstream effects of this inhibition would depend on the specific kinase targeted and the biological processes it regulates.
Pharmacokinetics
It is known that the compound has a molecular weight of 23911 , which could influence its absorption and distribution. Its boiling point is 295.0±40.0 °C at 760 mmHg , which could impact its stability and hence its bioavailability.
Result of Action
Given its use as a building block in pharmaceutical research , it is likely that its effects would be dependent on the specific drug candidate it is used to synthesize.
Vorbereitungsmethoden
The synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a precursor in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position, resulting in different reactivity and applications.
5-chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: Substitutes chlorine for bromine, leading to variations in chemical properties and biological activities.
5-fluoro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-bromo-2,3,3-trimethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSNZIUQJNPBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)



![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)



![3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2906175.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2906180.png)

![N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2906183.png)
